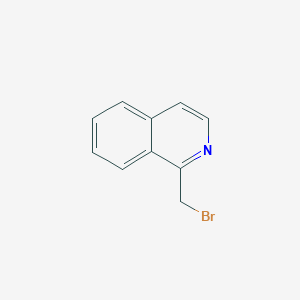

1-(Bromomethyl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMSTZBEMVJMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379919 | |

| Record name | 1-Bromomethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74417-44-0 | |

| Record name | 1-Bromomethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-(Bromomethyl)isoquinoline

An In-Depth Technical Guide to 1-(Bromomethyl)isoquinoline: Properties, Synthesis, Reactivity, and Applications

In the landscape of modern medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural alkaloids and synthetic compounds with potent biological activities.[1][2] this compound emerges as a particularly valuable derivative, functioning as a highly versatile and reactive building block. Its strategic importance lies in the fusion of a stable, aromatic isoquinoline core with a reactive bromomethyl group at the C1 position. This "benzylic-like" halide is primed for nucleophilic substitution, providing a direct and efficient handle for molecular elaboration. This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of novel chemical entities.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is a heterocyclic aromatic compound whose structure dictates its reactivity and handling requirements.

Chemical Structure:

The molecule consists of a benzene ring fused to a pyridine ring, forming the isoquinoline core.[3] The key functional component, a bromomethyl (-CH₂Br) group, is attached to the C1 position of the heterocyclic ring. This position is alpha to the ring nitrogen and adjacent to the fused benzene ring, which significantly influences its chemical behavior.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical identifiers for this compound and its commonly handled hydrobromide salt. It is critical to distinguish between the free base and the salt, as their properties and handling can differ.

| Property | This compound (Free Base) | This compound HBr (Salt) | Source(s) |

| IUPAC Name | This compound | 1-(bromomethyl)isoquinolin-2-ium bromide | [4] |

| CAS Number | 74417-44-0 | 337508-56-2 | [4][5] |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N | [4][5] |

| Molecular Weight | 222.08 g/mol | 302.99 g/mol | [4][6] |

| Appearance | Not specified; likely a solid or oil | Solid | [7] |

| Melting Point | Not specified | 180-190 °C | [7] |

| Boiling Point | Not specified | 322.1 °C at 760 mmHg | [7] |

| Storage | Refrigerate, keep dry | Refrigerate (2-8°C), store under inert atmosphere | [5][7] |

Part 2: The Spectroscopic Signature of this compound

Structural elucidation is paramount in synthesis. The following is a predictive guide to the key spectroscopic features of this compound, explaining the causal electronic effects behind the expected signals.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | δ ~9.0-7.5 ppm (m, 6H): Aromatic protons of the isoquinoline core. The proton at C8 is often shifted downfield due to the anisotropic effect of the heterocyclic ring.[2] δ ~5.0 ppm (s, 2H): Methylene protons (-CH₂Br). This singlet is significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic isoquinoline system. Its integration value of 2H is a key diagnostic feature. |

| ¹³C NMR | δ ~160-120 ppm: Aromatic carbons of the isoquinoline ring. Carbons adjacent to the nitrogen (C1 and C3) are typically the most deshielded.[2] δ ~30-35 ppm: Methylene carbon (-CH₂Br). This signal appears in the aliphatic region but is shifted downfield by the attached bromine. |

| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. ~1210 cm⁻¹: C-N stretching. ~700-600 cm⁻¹: C-Br stretching. The presence of this band is indicative of the bromomethyl group.[8] |

| Mass Spec (EI-MS) | M⁺ peak at m/z 221/223: The molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with an approximate 1:1 intensity ratio, which is the definitive signature of a molecule containing one bromine atom.[9] Fragment at m/z 142: Corresponds to the loss of the bromine radical ([M-Br]⁺), resulting in a stable benzylic-type carbocation. |

Part 3: Synthesis of this compound

The most direct and widely employed route to this compound is the radical bromination of its precursor, 1-methylisoquinoline. This reaction leverages the enhanced stability of the benzylic radical intermediate formed during the reaction.

Causality of the Synthetic Choice:

The hydrogen atoms on the methyl group at the C1 position are "benzylic-like" and are readily abstracted by a bromine radical. The resulting radical is stabilized by resonance delocalization across the entire isoquinoline ring system. This stabilization lowers the activation energy for hydrogen abstraction, making the reaction selective for the methyl group over the aromatic protons. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals when initiated, minimizing side reactions like aromatic bromination.

Experimental Protocol: Radical Bromination of 1-Methylisoquinoline

-

Reaction Setup: To a solution of 1-methylisoquinoline (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene, add N-Bromosuccinimide (NBS) (1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical chain reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the 1-methylisoquinoline starting material. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound HYDROBROMIDE | 337508-56-2 [chemicalbook.com]

- 6. aaronchem.com [aaronchem.com]

- 7. This compound HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

1-(Bromomethyl)isoquinoline: A Technical Guide for Advanced Synthesis and Drug Discovery

Abstract

This technical guide offers an in-depth exploration of 1-(Bromomethyl)isoquinoline (CAS No. 74417-44-0), a pivotal building block in contemporary medicinal chemistry. We will dissect its physicochemical characteristics, delineate a robust synthetic protocol, and investigate its reactivity, with a particular focus on its application in the design and synthesis of targeted therapeutics, including kinase and PARP inhibitors, as well as advanced fluorescent probes for cellular imaging. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable, field-proven experimental methodologies.

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular recognition by a diverse range of biological targets. This compound emerges as a particularly valuable derivative, featuring a highly reactive bromomethyl group at the C1 position. This electrophilic center is primed for nucleophilic substitution, rendering it an exceptionally versatile precursor for the facile introduction of the isoquinoline moiety into complex molecular architectures.

Physicochemical Properties & Safe Handling

A comprehensive understanding of the material's properties is fundamental to its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 74417-44-0 | N/A |

| Molecular Formula | C₁₀H₈BrN | N/A |

| Molecular Weight | 222.08 g/mol | N/A |

| Appearance | Light yellow crystalline solid | [3] |

| Melting Point | 79-83 °C | [3] |

| Purity | ≥97% | [3] |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. | [3] |

Safety and Handling: this compound is a lachrymator and irritant. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C.

Synthesis and Reactivity

Synthesis via Wohl-Ziegler Bromination

The most direct and efficient synthesis of this compound is achieved through the Wohl-Ziegler reaction, a free-radical bromination of the benzylic position of 1-methylisoquinoline.

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reagents and Setup: To a solution of 1-methylisoquinoline (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).[4][5][6] Equip the flask with a reflux condenser and a nitrogen inlet.

-

Reaction: Heat the mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.

Causality Behind Experimental Choices: The use of NBS provides a low, steady-state concentration of bromine, which is crucial for favoring radical substitution over electrophilic addition to the aromatic ring.[5] AIBN serves as a reliable radical initiator at the reflux temperature of CCl₄. Anhydrous conditions are necessary to prevent the hydrolysis of NBS and the product.

Reactivity Profile: The SN2 Reaction

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic attack at the benzylic carbon. This proceeds via a classic SN2 mechanism, characterized by a backside attack of the nucleophile, leading to inversion of configuration if the carbon were chiral.

Figure 2: Generalized SN2 reaction at the benzylic carbon.

This reactivity allows for the facile coupling of the isoquinoline moiety with a vast array of nucleophiles, including amines, phenols, thiols, and carbanions, making it an ideal starting point for building diverse molecular libraries.

Applications in Drug Discovery and Development

Synthesis of Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP binding site. This compound serves as a key intermediate for the synthesis of these inhibitors.

Experimental Protocol: Synthesis of an N-((Isoquinolin-1-yl)methyl)aniline Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aniline (e.g., 4-aminophenol, 1.1 eq) in anhydrous acetonitrile.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture to act as a proton scavenger.

-

Reaction: Stir the reaction mixture at 60 °C for 6-12 hours. Monitor the progress by TLC.

-

Work-up and Purification: After cooling, filter the mixture and concentrate the filtrate. The resulting crude product can be purified by flash column chromatography to yield the desired N-substituted isoquinoline derivative.

Figure 3: Workflow for the synthesis of a kinase inhibitor precursor.

Building Blocks for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with deficiencies in DNA repair mechanisms.[7][8] The isoquinoline nucleus is a key structural feature in some PARP inhibitors. This compound can be used to synthesize analogues of known PARP inhibitors like Olaparib.

Conceptual Synthetic Route: The synthesis of PARP inhibitor analogues can be envisioned by reacting this compound with a suitable nucleophilic core, such as a piperazine-functionalized phthalazinone, which is a common structural motif in many PARP inhibitors.

Development of Fluorescent Probes

The inherent fluorescence of the isoquinoline ring system makes it an attractive scaffold for the development of fluorescent probes for biological imaging.[9][10] By conjugating this compound with a recognition moiety for a specific biomolecule, probes can be designed to report on the presence or activity of that target within a cellular environment.

Experimental Protocol: Synthesis of a Naphthalimide-Isoquinoline Fluorescent Probe

-

Reaction: A solution of this compound (1.0 eq) and a 4-amino-1,8-naphthalimide derivative (1.1 eq) in dimethylformamide (DMF) is heated in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Purification: The resulting fluorescent probe can be purified using preparative HPLC.

Figure 4: Design logic for an isoquinoline-based fluorescent probe.

Conclusion and Future Perspectives

This compound has established itself as a cornerstone reagent in the synthesis of complex, biologically active molecules. Its straightforward synthesis and predictable reactivity provide a reliable platform for the rapid generation of diverse chemical libraries. The continued exploration of the isoquinoline scaffold in drug discovery, particularly in the realms of targeted cancer therapies and advanced bio-imaging, ensures that this compound will remain a compound of high interest to the scientific community. Future research will likely focus on developing more sustainable synthetic methods and expanding its application in novel therapeutic modalities.

References

- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.

- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.

- Yuan, L., Lin, W., Zheng, K., & He, L. (2012). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 41(2), 617-639.

- Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). PMC.

- Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging. (2021). ResearchGate.

- Wohl–Ziegler bromination. (n.d.). In Wikipedia.

- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.

- Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (2016). PMC.

- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). MDPI.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). PMC.

- The isocyanide SN2 reaction. (2023). PMC.

- recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). ResearchGate.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). PMC.

- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2023). PMC.

- Synthesis of primary amines by SN2 reactions. (2019). YouTube.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). PMC.

- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central.

- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). MDPI.

- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2017). Green Chemistry.

Sources

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Physical Properties of 1-(Bromomethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of the key physical properties of 1-(Bromomethyl)isoquinoline, a pivotal heterocyclic compound in synthetic and medicinal chemistry. With a focus on its melting and boiling points, this document synthesizes theoretical knowledge with practical, field-proven methodologies for their accurate determination. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational data and experimental acumen necessary for the effective handling, characterization, and application of this versatile molecule.

Introduction: The Significance of this compound in Modern Chemistry

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that form the structural backbone of numerous natural alkaloids and synthetic molecules with profound biological activities. These compounds are integral to the development of various pharmaceuticals, including anesthetics, antihypertensives, and vasodilators. This compound, in particular, serves as a highly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 1-position of the isoquinoline ring system makes it a potent electrophile, enabling a wide array of nucleophilic substitution reactions for the construction of more complex molecular architectures.

A precise understanding of the physical properties of this compound is paramount for its effective use in research and development. Properties such as melting and boiling points are not merely physical constants; they are critical indicators of purity, inform the selection of appropriate reaction and purification conditions, and are essential for safety and handling protocols. This guide provides a focused examination of these fundamental characteristics.

Physicochemical Properties of this compound and its Hydrobromide Salt

A critical distinction must be made between this compound in its free base form and its hydrobromide salt, as their physical properties differ significantly. The hydrobromide salt is often commercially available and used in various synthetic applications due to its enhanced stability and ease of handling.

| Property | This compound (Free Base) | This compound Hydrobromide |

| CAS Number | 74417-44-0[1][2] | 337508-56-2[3][4] |

| Molecular Formula | C₁₀H₈BrN[1] | C₁₀H₉Br₂N[3][4] |

| Molecular Weight | 222.08 g/mol [1] | 302.99 g/mol [4] |

| Melting Point | 56 °C[1] | 180-190 °C[3] |

| Boiling Point | Not readily available in literature | 322.1 °C at 760 mmHg[3] |

Note: The boiling point of the free base is not consistently reported in scientific literature, which may suggest potential decomposition at elevated temperatures. Researchers should exercise caution when heating this compound.

Experimental Determination of Physical Properties

The following sections detail the standardized, field-proven methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination: A Self-Validating System for Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, an accurate melting point determination serves as a crucial indicator of sample purity.

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently on a hard surface.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Insert the capillary tube into the sample holder of the apparatus.

-

Place a calibrated thermometer in the designated port, ensuring the bulb is level with the sample in the capillary.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point of 56 °C.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting). The recorded range constitutes the melting point.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is critical for an accurate determination, allowing the system to remain in thermal equilibrium. Rapid heating can lead to a erroneously high and broad melting range.

Boiling Point Determination: Characterizing the Liquid Phase Transition

-

Sample Preparation:

-

Place a small amount (0.5-1 mL) of the liquid sample into a small test tube (fusion tube).

-

Take a capillary tube and seal one end using a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Clamp the thermometer and attached tube so that they are immersed in the oil of a Thiele tube, ensuring the oil level is above the sample level but below the open end of the fusion tube.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

-

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary traps air. As the liquid is heated, the trapped air and the vapor of the liquid expand and exit the capillary, creating a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. As the liquid cools slightly below its boiling point, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.

Caption: Workflow for the determination of melting and boiling points.

Conclusion

This technical guide has provided a detailed overview of the critical physical properties of this compound, with a particular focus on its melting point and the distinction between the free base and its hydrobromide salt. The experimental protocols outlined herein represent robust and reliable methods for the characterization of this and other organic compounds. By adhering to these methodologies and understanding the principles behind them, researchers can ensure the quality of their materials and the reproducibility of their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and chemical sciences.

References

- This compound HYDROBROMIDE | CAS#:337508-56-2. Chemsrc. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Bromomethyl)isoquinoline

Abstract

1-(Bromomethyl)isoquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1] Its utility is predicated on its precise structure and purity, making rigorous analytical characterization essential. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating detailed experimental protocols, data interpretation, and mechanistic insights, this document serves as an authoritative resource for researchers, scientists, and professionals in drug development. It establishes a self-validating system of analysis where each spectroscopic technique corroborates the others, ensuring unambiguous structural confirmation and empowering confident downstream applications.

Introduction to this compound

The isoquinoline scaffold is a prominent feature in a vast number of natural alkaloids and synthetic compounds with potent biological activities.[2][3] The introduction of a bromomethyl group at the C1 position transforms the isoquinoline core into a versatile electrophilic reagent, ideal for introducing the isoquinoline moiety into target molecules through nucleophilic substitution reactions. This reactivity is fundamental to its role in the synthesis of novel therapeutic agents and functional materials.

Given its reactive nature, confirming the identity and purity of this compound is of paramount importance. Spectroscopic methods provide a non-destructive and highly informative means of achieving this. This guide explains the causality behind the observed spectral features, linking them directly to the molecular structure and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete picture of the proton and carbon framework.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Employ a standard pulse program with a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2] Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.52 | Doublet (d) | H-8 | The proton at the C8 position is significantly deshielded due to the anisotropic effect of the adjacent benzene ring and its peri-relationship with the nitrogen lone pair. |

| ~8.15 | Doublet (d) | H-3 | Proximity to the electronegative nitrogen atom deshields this proton, causing it to appear at a high chemical shift.[2] |

| ~7.80 - 7.60 | Multiplet (m) | H-4, H-5, H-6, H-7 | These aromatic protons on the benzene and pyridine rings resonate in this characteristic region. Their overlapping signals form a complex multiplet. |

| ~4.95 | Singlet (s) | -CH₂Br | This singlet corresponds to the two protons of the bromomethyl group. Its downfield shift is due to the strong deshielding effect of the adjacent electronegative bromine atom and the aromatic isoquinoline ring. Its integration value is 2H. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environments.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-1 | This quaternary carbon is significantly deshielded due to its direct attachment to the electronegative nitrogen atom and the bromine-bearing methyl group. |

| ~142.5 | C-3 | Similar to C-1, this carbon is adjacent to the nitrogen atom, resulting in a downfield chemical shift. |

| ~136.8 | C-4a | A quaternary carbon at the ring junction. |

| ~130.5 - 120.0 | Aromatic C | This range includes the remaining aromatic carbons (C-4, C-5, C-6, C-7, C-8, C-8a). The specific assignments can be confirmed with 2D NMR techniques like HSQC and HMBC.[4] |

| ~33.5 | -CH₂Br | The aliphatic carbon of the bromomethyl group appears at a relatively high field compared to the aromatic carbons, shifted downfield by the attached bromine atom. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common sampling technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

IR Spectral Interpretation

The IR spectrum of this compound displays characteristic peaks that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050 | C-H Stretch | Aromatic C-H bonds of the isoquinoline ring. |

| ~1620, ~1580 | C=C and C=N Stretch | These strong absorptions are characteristic of the stretching vibrations within the aromatic isoquinoline ring system.[6] |

| ~1450 | C-H Bend | In-plane bending of the -CH₂- group. |

| ~1250 | C-H Wag | Out-of-plane wagging of the -CH₂- group. |

| ~750 - 850 | C-H Out-of-Plane Bend | Strong bands in this region are indicative of the substitution pattern on the aromatic rings.[6] |

| ~650 | C-Br Stretch | This absorption confirms the presence of the carbon-bromine bond, a key feature of the molecule. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Methodology: Electron Impact (EI) Mass Spectrometry

EI is a hard ionization technique that causes significant fragmentation, providing a detailed "fingerprint" of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Fragmentation Analysis

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Table 4: Key Mass Spectrometry Data

| m/z Value | Ion Assignment | Interpretation |

| 221/223 | [C₁₀H₈BrN]⁺ (Molecular Ion, [M]⁺) | These peaks confirm the molecular formula. The presence of two peaks of nearly equal intensity separated by 2 Da is the classic signature of a compound containing one bromine atom. |

| 142 | [M - Br]⁺ or [C₁₀H₈N]⁺ | This prominent peak results from the loss of a bromine radical, a common and favorable fragmentation pathway for alkyl halides. The resulting cation is the stable 1-methylisoquinolinium cation. |

| 128 | [Isoquinoline]⁺ or [C₉H₇N]⁺ | Loss of the entire bromomethyl group as a radical leads to the formation of the isoquinoline cation. While less common than loss of just Br, it can still be observed. |

| 115 | [C₉H₅N]⁺ or [Isoquinoline - H - C]⁺ | Further fragmentation of the isoquinoline ring system can lead to smaller fragments. |

Proposed Fragmentation Pathway of this compound

Caption: Primary fragmentation pathways in EI-MS.

Integrated Analysis: A Self-Validating Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity of this compound with a high degree of confidence.

The analytical workflow ensures scientific integrity:

-

MS confirms the molecular formula (C₁₀H₈BrN) and the presence of one bromine atom.

-

IR confirms the presence of key functional groups : an aromatic system (C=C, C=N), aromatic C-H bonds, and the crucial C-Br bond.

-

NMR provides the complete structural map :

-

¹H NMR confirms the number and connectivity of protons, showing the characteristic signals for the isoquinoline ring and the isolated -CH₂Br group.

-

¹³C NMR confirms the carbon skeleton, accounting for all 10 carbon atoms in their distinct chemical environments.

-

This synergistic approach leaves no room for ambiguity. The singlet at ~4.95 ppm in the ¹H NMR corroborates the C-Br stretch in the IR and the loss of a 79/81 Da fragment in the MS. The aromatic proton signals in the NMR are consistent with the aromatic C=C/C=N stretches in the IR and the stable aromatic fragments observed in the MS.

Spectroscopic Analysis Workflow

Caption: Integrated workflow for structural validation.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Wiley-VCH. (2007). Supporting Information.

- National Center for Biotechnology Information. (n.d.). 1-Bromoisoquinoline. PubChem.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).

- Wikipedia. (n.d.). Isoquinoline.

- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- ResearchGate. (n.d.). Synthesis of bromine-containing isoquinoline-fused triazine 4 and....

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem.

- National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook.

- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.

- Cheméo. (n.d.). Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties.

- FooDB. (n.d.). Showing Compound Isoquinoline (FDB012557).

- SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline.

- National Center for Biotechnology Information. (n.d.). 1-Methylisoquinoline. PubChem.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Isoquinoline, 1-methyl-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. compoundchem.com [compoundchem.com]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 7. youtube.com [youtube.com]

Topic: Solubility and Stability of 1-(Bromomethyl)isoquinoline in Different Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)isoquinoline is a pivotal reagent and building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is derived from the highly reactive bromomethyl group attached to the C1 position of the isoquinoline scaffold, a site inherently activated towards nucleophilic attack. However, this same reactivity presents significant challenges related to its solubility and stability. A thorough understanding of these parameters is not merely academic; it is a prerequisite for successful experimental design, reaction optimization, and compound management. This guide provides a comprehensive analysis of the solubility and stability profiles of this compound, offering field-proven insights, detailed experimental protocols, and a discussion of the underlying chemical principles that govern its behavior in various solvent systems.

Introduction: The Double-Edged Sword of Reactivity

The isoquinoline nucleus is a prominent feature in a vast array of natural products, most notably alkaloids like papaverine and morphine, and is a privileged scaffold in medicinal chemistry.[1][2] Introducing a bromomethyl group at the C1 position transforms the relatively stable isoquinoline core into a potent electrophilic intermediate. This functionalization capitalizes on the electron-deficient nature of the C1 carbon in the isoquinoline ring system, which is known to be susceptible to nucleophilic attack.[3][4][5]

The resulting compound, this compound, is an excellent substrate for SN2 reactions, enabling the facile introduction of the isoquinolin-1-ylmethyl moiety onto a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This makes it an invaluable tool for constructing complex molecular architectures.

However, the very features that make this compound synthetically useful also render it inherently unstable. It is highly susceptible to degradation via solvolysis, particularly hydrolysis, and its poor aqueous solubility can complicate its use in biological or biphasic systems. This guide aims to deconstruct these challenges by providing a clear framework for predicting and managing the solubility and stability of this compound.

Core Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before exploring its behavior in solution.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Key Physicochemical Properties of this compound and its Hydrobromide Salt

| Property | This compound | This compound HBr | Reference(s) |

|---|---|---|---|

| CAS Number | 74417-44-0 | 337508-56-2 | [6][7] |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N | [8][9] |

| Molecular Weight | 222.08 g/mol | 302.99 g/mol | [8][9] |

| Appearance | Solid (Typical) | Solid | [8] |

| Melting Point | Not specified | 180-190 °C | [8] |

| LogP (Predicted) | 2.7 | 4.09 | [8][9] |

| Storage Temp. | Not specified | 2-8 °C (Refrigerated) |[7][8] |

Note: The free base is less commonly available commercially than its hydrobromide salt, which exhibits greater stability as a solid.

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is dictated by the interplay between its large, aromatic isoquinoline core and the polar, basic nitrogen atom. The parent isoquinoline molecule has low solubility in water but dissolves well in most common organic solvents and dilute acids.[4][10][11][12] The addition of the bromomethyl group, being relatively nonpolar, is expected to further decrease its solubility in aqueous media while maintaining or enhancing its solubility in organic solvents.

Causality Behind Solubility Trends:

-

Apolar Solvents (e.g., Toluene, Hexane): The large, hydrophobic surface area of the benzopyridine ring system allows for favorable van der Waals interactions with nonpolar solvents.

-

Polar Aprotic Solvents (e.g., THF, DCM, Acetone, DMF): These solvents are highly effective. They possess dipoles that can interact with the polar C-N and C-Br bonds without having reactive protons that could cause degradation. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for conducting reactions.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in neutral water is expected to be very low. However, in acidic aqueous solutions, the lone pair on the isoquinoline nitrogen (pKa ≈ 5.14 for the parent compound) becomes protonated, forming the corresponding isoquinolinium salt.[10][13] This salt is significantly more polar and thus more water-soluble. Alcohols like ethanol and methanol are good solvents, but their nucleophilic nature poses a stability risk (see Section 4).

Table 2: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Practical Notes |

|---|---|---|---|

| Nonpolar | Hexane, Toluene | Low to Moderate | Suitable for extraction but may not be ideal for reactions requiring high concentrations. |

| Polar Aprotic | DCM, THF, Acetonitrile, DMF, DMSO | High | Recommended for reactions and storage in solution. These solvents provide good solvation without participating in degradation reactions. |

| Polar Protic | Water | Very Low | Unsuitable as a primary solvent due to both poor solubility and high reactivity (hydrolysis). |

| Ethanol, Methanol | High | Good solubility, but will lead to solvolysis over time, forming the corresponding ether. Use with caution and at low temperatures for short durations. | |

| Aqueous Acid | Dilute HCl, H₂SO₄ | Moderate to High | Solubilizes the compound by forming the hydrohalide salt. However, the presence of water will still promote hydrolysis. |

| Aqueous Base | Dilute NaOH, NaHCO₃ | Very Low | Insoluble, and the presence of hydroxide ions will rapidly accelerate degradation. |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

This protocol provides a self-validating system for quantifying solubility.

Diagram 2: Workflow for Solubility Determination

Caption: Standard experimental workflow for solubility measurement.

Step-by-Step Methodology:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to create a series of standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL). c. Analyze each standard by HPLC-UV (e.g., at 254 nm) and plot the peak area versus concentration to generate a linear calibration curve.

-

Sample Incubation: a. Add an excess amount of solid this compound to a sealed vial containing a precise volume (e.g., 2 mL) of the test solvent. "Excess" ensures that a saturated solution is achieved. b. Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: a. After incubation, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. c. Dilute the aliquot with the mobile phase (from step 1a) to a concentration that falls within the linear range of the calibration curve. d. Analyze the diluted sample by HPLC-UV under the same conditions used for the standards.

-

Calculation: a. Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the final solubility in the original test solvent (e.g., in mg/mL or µg/mL).

Stability Profile: The Inevitability of Degradation

The paramount stability concern for this compound is its susceptibility to nucleophilic attack at the benzylic carbon, leading to the displacement of the bromide leaving group.

Primary Degradation Pathway: Solvolysis

In the presence of any nucleophilic solvent (Solv-H), the compound will undergo solvolysis. The most common and often unavoidable example is hydrolysis in the presence of water.

Reaction: C₁₀H₈N-CH₂Br + H₂O → C₁₀H₈N-CH₂OH + HBr

This reaction converts the starting material into 1-(hydroxymethyl)isoquinoline and hydrobromic acid. The rate of this degradation is highly dependent on the solvent system, temperature, and pH.

Diagram 3: Primary Degradation Pathway via Hydrolysis

Caption: Hydrolysis of this compound.

Factors Governing Stability:

-

Solvent Choice: This is the most critical factor.

-

Aprotic Solvents (DCM, THF, Acetonitrile): Provide the most stable environment as they are non-nucleophilic. Solutions in anhydrous DCM or THF can be stored for reasonable periods under inert gas and refrigeration.

-

Protic Solvents (Water, Alcohols): Act as nucleophiles and will actively degrade the compound. The rate of degradation is proportional to the solvent's nucleophilicity.

-

-

Temperature: Degradation reactions are accelerated at higher temperatures. Manufacturer safety data sheets recommend refrigerated storage (2-8 °C) for the solid material to minimize any potential degradation over time.[8] Solutions should always be kept cold and used as quickly as possible.

-

pH:

-

Basic Conditions: Highly detrimental. The presence of hydroxide ions (OH⁻), a potent nucleophile, will dramatically accelerate hydrolysis.

-

Neutral/Acidic Conditions: While acidic conditions can improve solubility, the presence of water will still lead to hydrolysis, albeit typically slower than under basic conditions.

-

Table 3: Stability Profile of this compound under Various Conditions

| Condition | Solvent | Temperature | Expected Stability | Primary Degradation Product(s) |

|---|---|---|---|---|

| Ideal Storage | Solid (in vial) | 2-8 °C | High (Months to Years) | N/A |

| Working Solution | Anhydrous DCM, THF | < 0 °C | Moderate (Hours to Days) | Minimal degradation if kept dry. |

| Aqueous Buffer | Water/Buffer (pH 7) | 25 °C | Very Low (Minutes to Hours) | 1-(Hydroxymethyl)isoquinoline |

| Alcoholic Solution | Methanol | 25 °C | Low (Hours) | 1-(Methoxymethyl)isoquinoline |

| Basic Solution | Aqueous NaOH | 25 °C | Extremely Low (Seconds to Minutes) | 1-(Hydroxymethyl)isoquinoline |

Experimental Protocol: HPLC-Based Stability Assessment

This protocol allows for the quantitative monitoring of degradation over time.

-

Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile. b. Prepare the test solvent system (e.g., a 50:50 acetonitrile:water buffer at pH 7.4). c. Develop an HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) that can cleanly separate the parent compound from its expected primary degradant (1-(hydroxymethyl)isoquinoline).

-

Initiation of Study (T=0): a. Spike a known volume of the stock solution into the test solvent system, vortex briefly, and immediately inject an aliquot onto the HPLC. b. Record the peak area of the parent compound. This serves as the 100% reference point.

-

Time-Course Monitoring: a. Maintain the test solution at a constant temperature (e.g., 25 °C or 37 °C). b. At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), inject another aliquot onto the HPLC. c. Record the peak area of the parent compound and any new peaks that appear (degradation products).

-

Data Analysis: a. For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. b. Plot the percentage of parent compound remaining versus time. c. From this plot, key stability metrics such as the half-life (t₁/₂) of the compound under those specific conditions can be determined.

Recommended Handling and Storage

Given its reactive and irritant nature, proper handling of this compound is essential for both experimental success and laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat.[8] The compound is listed as an irritant to the eyes, respiratory system, and skin.[8]

-

Storage of Solid: The hydrobromide salt should be stored in a tightly sealed container in a refrigerator (2-8 °C).[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against atmospheric moisture.

-

Storage of Solutions: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, use an anhydrous aprotic solvent (e.g., DCM, THF), store in a tightly sealed container with a septum under inert gas, and keep refrigerated or in a freezer.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and nucleophilic reagents except when required for a reaction.[8]

-

Disposal: Dispose of waste material in accordance with federal, state, and local regulations for hazardous chemical waste.[8]

Conclusion

This compound is a potent synthetic intermediate whose utility is directly tied to its electrophilic reactivity. This same reactivity, however, makes it prone to degradation, particularly in protic or nucleophilic solvents. For researchers, scientists, and drug development professionals, mastering the use of this compound involves a delicate balance: leveraging its reactivity for synthesis while mitigating its instability through careful selection of solvents, temperature control, and handling procedures. Aprotic solvents such as DCM and THF are the solvents of choice for reactions and solution-state storage. Conversely, protic solvents like water and alcohols should be avoided unless they are intended as reactants. By adhering to the principles and protocols outlined in this guide, users can confidently and effectively employ this compound to advance their research and development objectives.

References

- This compound HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc. (n.d.).

- 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem. (n.d.). National Institutes of Health.

- Gómez-Contreras, F., & Gil, S. (n.d.). Isoquinoline. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 331-381). Elsevier.

- Isoquinoline - Wikipedia. (n.d.).

- Nucleophilic addition to quinolines and isoquinolines - Química Organica.org. (n.d.).

- Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).

- ISOQUINOLINE - Ataman Kimya. (n.d.).

- Preparation and Properties of Isoquinoline. (n.d.).

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).

- Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo. (n.d.).

- Showing Compound Isoquinoline (FDB012557) - FooDB. (2010, April 8).

- Isoquinoline synthesis - Química Organica.org. (2010, May 6).

- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. - GCW Gandhi Nagar Jammu. (2018, May 11).

- 4-(Bromomethyl)isoquinoline | C10H8BrN | CID 44472107 - PubChem. (n.d.). National Institutes of Health.

- The Isoquinoline Alkaloids - ResearchGate. (n.d.).

- Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 4. uop.edu.pk [uop.edu.pk]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. This compound HYDROBROMIDE | 337508-56-2 [chemicalbook.com]

- 8. This compound HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

- 9. 4-(Bromomethyl)isoquinoline | C10H8BrN | CID 44472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoquinoline - Wikipedia [en.wikipedia.org]

- 11. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 12. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 13. imperial.ac.uk [imperial.ac.uk]

Introduction: The Isoquinoline Scaffold and the Strategic Importance of the Bromomethyl Group

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Pharmacological Frontier: A Technical Guide to the Biological Activities of Novel Isoquinoline Derivatives

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a heterocyclic aromatic compound formed by the fusion of a benzene ring with a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] This "privileged scaffold" is not merely an academic curiosity; it is the foundational structure for a vast array of natural and synthetic molecules with profound biological activities.[1][2] From the potent analgesic properties of morphine, the first isoquinoline alkaloid to be isolated, to the antimicrobial efficacy of berberine, this structural motif has consistently yielded compounds of significant therapeutic value.[3][4] The inherent versatility of the isoquinoline nucleus allows for diverse chemical modifications, leading to the generation of novel derivatives with a wide spectrum of pharmacological applications, including anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory effects.[1][2][3][5][6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the burgeoning field of novel isoquinoline derivatives and their potential biological activities. We will delve into the intricate mechanisms of action, present robust experimental protocols for their evaluation, and summarize key data to facilitate comparative analysis. Our focus will be on providing not just a recitation of facts, but a causal understanding of why these compounds exhibit their potent effects and how they can be effectively studied.

Anticancer Activity: Targeting the Malignant Phenotype

The quest for novel anticancer agents is a paramount challenge in modern medicine. Isoquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant efficacy against various cancer cell lines, including multidrug-resistant (MDR) strains.[7][8] Their anticancer effects are multifaceted, often involving the induction of cell cycle arrest, apoptosis, and autophagy.[9]

Mechanisms of Action in Oncology

The antiproliferative effects of isoquinoline derivatives are often attributed to their ability to interact with fundamental cellular machinery.[10] Key mechanisms include:

-

DNA Intercalation and Topoisomerase Inhibition: Certain isoquinoline alkaloids can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.[1][9] Additionally, they can inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication, leading to catastrophic DNA damage in cancer cells.

-

Modulation of Key Signaling Pathways: Many isoquinoline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. A prime example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can effectively halt cancer progression.

-

Induction of Apoptosis: A significant number of isoquinoline alkaloids trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bax/Bcl-2 ratio, leading to the activation of caspases, the executioner enzymes of apoptosis.[11]

-

Reversal of Multidrug Resistance (MDR): Some bisbenzylisoquinoline and protoberberine alkaloids have shown the ability to reverse MDR in cancer cells, making them valuable adjuncts to conventional chemotherapy.[7]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Isoquinoline Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel isoquinoline derivatives.

Quantitative Data Summary: Anticancer Effects of Isoquinoline Derivatives

| Isoquinoline Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Berberine | PC12 | 1, 5, 10 | Dose-dependent increase in cell viability | [11] |

| Tetrandrine | PC12 | 1, 5 | Protective effects | [11] |

| Aromoline | SARS-CoV-2 variants | 0.47–0.66 | Inhibition of viral entry | [12] |

| Compound 8d | Staphylococcus aureus | 16 | Antibacterial | [13] |

| Compound 8f | Streptococcus pneumoniae | 32 | Antibacterial | [13] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of novel isoquinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Novel isoquinoline derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Isoquinoline derivatives, both natural and synthetic, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[14][15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of isoquinoline derivatives are diverse and can involve:

-

Disruption of Cell Membrane Integrity: Some derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Inhibition of Nucleic Acid and Protein Synthesis: These compounds can interfere with key cellular processes such as DNA replication, transcription, and translation, thereby inhibiting bacterial growth.[16]

-

Inhibition of Key Bacterial Enzymes: Specific isoquinoline derivatives can target and inhibit essential bacterial enzymes, such as tyrosyl-tRNA synthetase, which is vital for protein synthesis.[15]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary: Antimicrobial Activity of Isoquinoline Derivatives

| Isoquinoline Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fluorophenylpropanoate ester 13 | Bacteria (broad-range) | Not specified, but remarkable activity | [14] |

| Chlorinated derivatives (10, 14, 22) | Fungi | Not specified, but greatest activity | [14] |

| Compound 8d | Enterococcus faecium | 128 | [13] |

| Compound 8f | Enterococcus faecium | 64 | [13] |

Antiviral Activity: Combating Viral Threats

The ongoing threat of viral pandemics underscores the urgent need for novel antiviral therapies. Isoquinoline and its related alkaloids have shown promise as antiviral agents, interfering with multiple stages of the viral life cycle.[3][17][18]

Mechanisms of Antiviral Action

The antiviral mechanisms of isoquinoline derivatives are multifaceted and can include:

-

Inhibition of Viral Entry: Some compounds, like the bis-benzylisoquinoline alkaloid aromoline, can inhibit the entry of viruses such as SARS-CoV-2 by interfering with the interaction between the viral spike protein and the host cell receptor ACE2.[12]

-

Interference with Viral Replication: Isoquinoline alkaloids can disrupt viral replication by interfering with key signaling pathways within the host cell that are hijacked by the virus for its own propagation, such as the NF-κB and MAPK/ERK pathways.[3][17][18]

-

Inhibition of Ca2+-mediated Fusion: Some derivatives can inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[3]

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoquinoline alkaloids have demonstrated significant neuroprotective effects, offering potential therapeutic avenues for these debilitating conditions.[11][19][20]

Mechanisms of Neuroprotection

The neuroprotective properties of isoquinoline alkaloids are mediated through several key pathways:[19]

-

Anti-inflammatory and Antioxidant Activities: Many isoquinoline alkaloids possess potent anti-inflammatory and antioxidant properties.[19] They can reduce the production of pro-inflammatory mediators and scavenge reactive oxygen species (ROS), thereby protecting neurons from inflammatory and oxidative damage.[19][21]

-

Modulation of Signaling Pathways: These compounds can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, and inhibit apoptotic pathways.[11][19]

-

Regulation of Autophagy: Some isoquinoline derivatives can regulate autophagy, a cellular process responsible for the clearance of damaged organelles and aggregated proteins, which is often impaired in neurodegenerative diseases.[19]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Caption: Activation of the Nrf2 antioxidant pathway by isoquinoline alkaloids.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. Novel isoquinoline derivatives have demonstrated potent anti-inflammatory effects, making them attractive candidates for the development of new anti-inflammatory drugs.[22][23][24]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of isoquinoline derivatives are primarily mediated through the inhibition of key inflammatory pathways:

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many isoquinoline derivatives can inhibit the activation of NF-κB, thereby suppressing the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as iNOS and COX-2.[22][23]

-

Inhibition of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways are also crucial for the inflammatory response. Certain isoquinoline-1-carboxamides have been shown to inhibit the phosphorylation of MAPKs, further contributing to their anti-inflammatory effects.[22]

Conclusion and Future Directions

The diverse and potent biological activities of novel isoquinoline derivatives underscore their immense potential in drug discovery and development. From combating cancer and infectious diseases to protecting the nervous system and mitigating inflammation, this versatile chemical scaffold continues to provide a rich source of therapeutic leads. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and conducting rigorous preclinical and clinical studies to translate these promising findings into novel therapies for a wide range of human diseases. The journey from a privileged scaffold to a life-saving drug is arduous, but for isoquinoline derivatives, the path forward is illuminated by a wealth of scientific evidence and boundless potential.

References

- Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (n.d.). Google AI.

- Novel isoquinoline derivatives as antimicrobial agents. (2013, June 1). PubMed.

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PubMed Central.

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).

- Meta-analysis of studies on the neuroprotective effects of isoquinoline alkaloids. (n.d.). Benchchem.

- Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. (2018, November 1). Bentham Science Publishers.

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022, December 21). SRUC, Scotland's Rural College.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). PMC.

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PubMed Central.

- An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (n.d.). PubMed.

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). OUCI.

- Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.). ResearchGate.

- Possible modes of anticancer action of isoquinoline-based compounds. (n.d.). ResearchGate.

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). Semantic Scholar.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.

- Isoquinoline derivatives and its medicinal activity. (2024, November 8).

- Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020, March 27). PubMed.

- Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. (2023, October 12). MDPI.

- Novel isoquinoline derivatives as antimicrobial agents | Request PDF. (2025, August 6). ResearchGate.

- Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. (2019, July 5). PubMed.

- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022, August 10). PMC.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). PubMed.

- A Novel Isoquinoline Derivative Exhibits Anti-inflammatory Properties and Improves the Outcomes of Endotoxemia | Request PDF. (n.d.). ResearchGate.

- Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. (n.d.). ResearchGate.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PMC.

- Biologically active isoquinoline alkaloids covering 2019–2022. (n.d.). ResearchGate.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]